molecular formula C8H5Cl2NS B1348427 2,6-Dichloro-4-methyl-1,3-benzothiazole CAS No. 81561-05-9

2,6-Dichloro-4-methyl-1,3-benzothiazole

Cat. No.: B1348427
CAS No.: 81561-05-9
M. Wt: 218.1 g/mol
InChI Key: GEJWHNRJIJINEQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methyl-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused with a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, industrial processes, and scientific research. The presence of chlorine and methyl groups on the benzothiazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with 2,6-dichloro-4-methylbenzaldehyde. This reaction can be catalyzed by various agents, including iodine, in solvents such as dimethylformamide (DMF) or dichloromethane. The reaction conditions often require moderate temperatures and can be facilitated by microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can optimize the production process and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, ethanol), catalysts (iodine, base).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products:

  • Substituted benzothiazoles
  • Sulfoxides and sulfones
  • Dihydrobenzothiazoles

Scientific Research Applications

2,6-Dichloro-4-methyl-1,3-benzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,6-Dichlorobenzothiazole: Lacks the methyl group, resulting in different reactivity and biological activity.

    4-Methylbenzothiazole: Lacks the chlorine atoms, affecting its chemical properties and applications.

    Benzothiazole: The parent compound without any substituents, used as a reference for studying the effects of substitution.

Uniqueness: 2,6-Dichloro-4-methyl-1,3-benzothiazole is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and biological activity compared to its analogs

Properties

IUPAC Name

2,6-dichloro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJWHNRJIJINEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365959
Record name 2,6-dichloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81561-05-9
Record name 2,6-Dichloro-4-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81561-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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